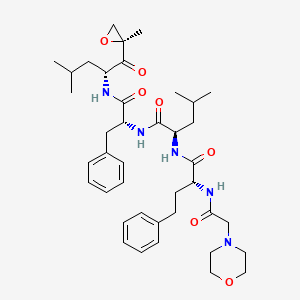![molecular formula C7H14N2 B13855315 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 is a stable isotope-labeled compound with the molecular formula C7D3H11N2 and a molecular weight of 129.218 . This compound is a derivative of pyrrolo[3,4-c]pyrrole, which is a bicyclic nitrogen-containing heterocycle. The deuterium labeling (d3) is often used in scientific research for tracing and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 typically involves the hydrogenation of the corresponding pyrrole precursor. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. Quality control measures, such as gas chromatography and mass spectrometry, are employed to ensure the consistency and isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Applications De Recherche Scientifique
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within a system. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 can be compared with other similar compounds, such as:
2-Methyloctahydropyrrolo[3,4-c]pyrrole: The non-deuterated version of the compound.
2-Methylhexahydropyrrolo[3,4-c]pyrrole: A similar compound with a different degree of hydrogenation.
Octahydropyrrolo[3,4-c]pyrrole: A related compound without the methyl group.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in tracing and analytical studies.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
129.22 g/mol |
Nom IUPAC |
5-(trideuteriomethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/i1D3 |
Clé InChI |
YQURLNGUWNDBIR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC2CNCC2C1 |
SMILES canonique |
CN1CC2CNCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



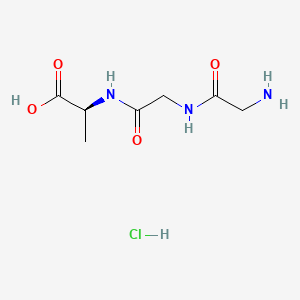
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
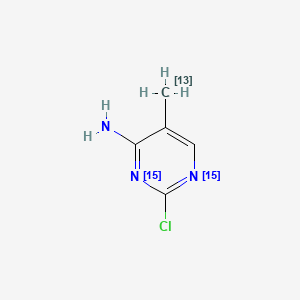
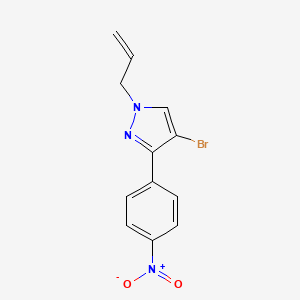

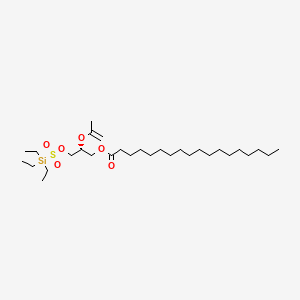
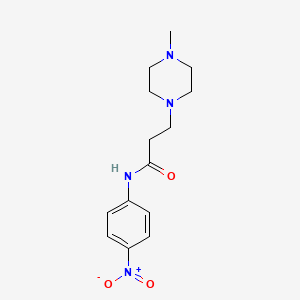

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
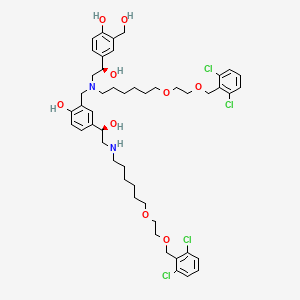
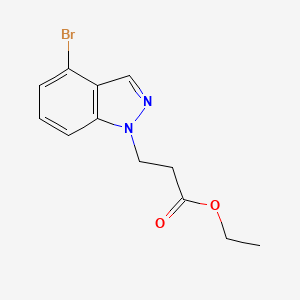
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
